2-(2-Chloro-3-fluorophenyl)-2-methylpropanenitrile
Description
2-(2-Chloro-3-fluorophenyl)-2-methylpropanenitrile is a nitrile-containing aromatic compound characterized by a 2-chloro-3-fluorophenyl group attached to a branched 2-methylpropanenitrile chain. Its molecular formula is C₁₀H₈ClFN, with a molecular weight of 199.63 g/mol. This compound has garnered attention in pharmaceutical research, particularly as an intermediate in synthesizing liver X receptor beta (LXRβ) agonists, as demonstrated in the synthesis of compound 13 in a study by Kick and Busch . Key structural features include:
- Halogen substituents: Chlorine and fluorine at the 2- and 3-positions of the phenyl ring, respectively, which influence electronic and steric properties.
- Nitrile group: A polar functional group that enhances reactivity in nucleophilic substitution or hydrolysis reactions.
Synthetic routes often involve multi-step halogenation and cyanation processes, as evidenced by its preparation in medicinal chemistry workflows .
Properties
Molecular Formula |
C10H9ClFN |
|---|---|
Molecular Weight |
197.63 g/mol |
IUPAC Name |
2-(2-chloro-3-fluorophenyl)-2-methylpropanenitrile |
InChI |
InChI=1S/C10H9ClFN/c1-10(2,6-13)7-4-3-5-8(12)9(7)11/h3-5H,1-2H3 |
InChI Key |
CGKXVXNPFDTVRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=C(C(=CC=C1)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-3-fluorophenyl)-2-methylpropanenitrile typically involves the reaction of 2-chloro-3-fluorobenzyl chloride with a suitable nitrile source under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-3-fluorophenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives with different functional groups.
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or other reduced nitrogen-containing compounds.
Scientific Research Applications
2-(2-Chloro-3-fluorophenyl)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-3-fluorophenyl)-2-methylpropanenitrile involves its interaction with molecular targets such as enzymes or receptors. The presence of the chloro and fluoro substituents can influence the compound’s binding affinity and specificity towards these targets. The nitrile group may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Halogen and Functional Group Variations
(a) 2-(2-Chloro-3-fluorophenyl)acetonitrile
- Structure : Differs by lacking the methyl group on the propanenitrile chain (C₈H₅ClFN, MW 169.59 g/mol) .
- Key Differences :
- Reduced steric hindrance due to the absence of a branched chain.
- Lower molecular weight may enhance solubility in polar solvents.
- Applications : Primarily used in organic synthesis as a simpler nitrile intermediate.
(b) 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride
- Structure : Substitution of the nitrile group with an amine hydrochloride (C₁₀H₁₄Cl₂FN, MW 248.13 g/mol) .
- Key Differences: The amine group introduces basicity, altering solubility (e.g., water solubility due to hydrochloride salt). Potential for hydrogen bonding, influencing biological activity. Applications: Likely used in drug discovery for target modulation via amine interactions.
(c) Procyazine
- Structure: 2-((4-Chloro-6-(cyclopropylamino)-1,3,5-triazin-2-yl)amino)-2-methylpropanenitrile (C₁₀H₁₃ClN₆, MW 252.71 g/mol) .
- Key Differences :
- Presence of a triazine ring linked to the nitrile group.
- Applications : Herbicide, leveraging the triazine moiety’s ability to inhibit photosynthesis in plants.
Functional Group and Substituent Position Effects
Key Observations :
- Halogen Position: The 2-Cl-3-F substitution in the target compound creates a unique electronic environment compared to mono-halogenated analogues (e.g., 2-F or 3-Cl derivatives). This may enhance binding specificity in receptor interactions .
- Functional Groups : Nitriles (electron-withdrawing) vs. carboxylic acids (ionizable) significantly alter solubility and reactivity. For example, carboxylic acids are more hydrophilic, favoring aqueous-phase reactions .
Physicochemical and Spectral Comparisons
(a) NMR Spectroscopy
- Target Compound : ¹H-NMR (500 MHz, CDCl₃) shows aromatic protons at δ 7.98 (s, 1H) and δ 6.65–7.47 (multiplets), with methyl groups at δ 1.61–1.82 (s) .
- 2-(2-Fluorophenyl)-2-methylpropanenitrile : Expected downfield shifts for aromatic protons due to fluorine’s electronegativity, though splitting patterns differ with fewer substituents .
(b) Thermal Properties
- Melting/Boiling Points: Data for the target compound is unspecified, but analogues like 2-phenyl-2-propanol (mp 32–34°C, bp 202°C) suggest that branched nitriles may exhibit higher melting points due to crystalline packing .
Biological Activity
2-(2-Chloro-3-fluorophenyl)-2-methylpropanenitrile, a compound with significant potential in medicinal chemistry, has garnered attention for its unique biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a chloro and fluorine substitution on a phenyl ring, which influences its chemical reactivity and biological interactions. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in metabolic pathways.
- Receptor Modulation : It may act on receptors involved in neurotransmission or cell signaling, affecting physiological responses.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation.
Data Table: Summary of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Antitumor | Inhibits proliferation of cancer cell lines | |
| Anti-inflammatory | Reduces markers of inflammation in vitro | |
| Enzyme Inhibition | Modulates activity of specific metabolic enzymes |
Case Study 1: Antitumor Efficacy
A study investigated the antitumor effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency against specific tumor types.
Case Study 2: Anti-inflammatory Mechanisms
In another research effort, the compound was evaluated for its anti-inflammatory properties. It was found to downregulate pro-inflammatory cytokines in cultured cells, indicating a mechanism that could be leveraged for treating inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
